molecular formula C8H8BrFMgO B6324128 (5-Fluoro-2-methoxybenzyl)magnesium bromide CAS No. 852237-51-5

(5-Fluoro-2-methoxybenzyl)magnesium bromide

Cat. No.: B6324128
CAS No.: 852237-51-5
M. Wt: 243.36 g/mol
InChI Key: CIXYVFLIULQVNB-UHFFFAOYSA-M
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Description

(5-Fluoro-2-methoxybenzyl)magnesium bromide is an organometallic compound widely used in various fields of scientific research. It is a Grignard reagent, which means it is typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Fluoro-2-methoxybenzyl)magnesium bromide is prepared through the reaction of 5-fluoro-2-methoxybenzyl bromide with magnesium in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxybenzyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

(5-Fluoro-2-methoxybenzyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.

    Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Employed in the preparation of novel materials with specific properties.

    Chemical Biology: Used in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxybenzyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the compound is influenced by the presence of the fluorine and methoxy groups, which can affect the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)magnesium bromide
  • (5-Fluoro-2-methoxybenzyl)magnesium chloride
  • (5-Fluoro-2-methoxybenzyl)magnesium iodide

Uniqueness

(5-Fluoro-2-methoxybenzyl)magnesium bromide is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis, offering different reactivity compared to other Grignard reagents.

Properties

IUPAC Name

magnesium;4-fluoro-2-methanidyl-1-methoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FO.BrH.Mg/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXYVFLIULQVNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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